N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide
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Overview
Description
N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a 2-methylbenzoyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide typically involves the reaction of 2-methylbenzoic acid with an appropriate amine derivative. One common method includes the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction proceeds through the formation of an intermediate, which is then coupled with pyridine-2-carboxylic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recycling and purification steps are crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Amino-Pyrazoles: Studied for their therapeutic potential in various diseases.
Indole Derivatives: Explored for their antiviral, anti-inflammatory, and anticancer activities.
Uniqueness
N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-[(2-methylbenzoyl)amino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-7-2-3-10-17(14)19(24)22-15-8-6-9-16(13-15)23-20(25)18-11-4-5-12-21-18/h2-13H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARYCLFCOGYHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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